C23H21BrN4O4S

Epigenetics Bromodomain inhibition Non-BET targets

The compound with molecular formula C23H21BrN4O4S corresponds to CAS 442646-79-9, a phenyl sulfonamide-based bromodomain inhibitor. This compound belongs to a series of non-BET bromodomain inhibitors developed as part of a divergent optimization program targeting ATPase family AAA domain containing 2 (ATAD2) and cat eye syndrome chromosome region candidate 2 (CECR2) domains.

Molecular Formula C23H21BrN4O4S
Molecular Weight 529.4 g/mol
Cat. No. B12205126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC23H21BrN4O4S
Molecular FormulaC23H21BrN4O4S
Molecular Weight529.4 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)S(=O)(=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C23H21BrN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2,4,6-10,12,16,25H,3,5,11,13H2,1H3
InChIKeyIOZNKCSGJCJHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C23H21BrN4O4S (CAS 442646-79-9) Procurement Guide: ATAD2/CECR2 Bromodomain Inhibitor with Atypical Binding Mode


The compound with molecular formula C23H21BrN4O4S corresponds to CAS 442646-79-9, a phenyl sulfonamide-based bromodomain inhibitor . This compound belongs to a series of non-BET bromodomain inhibitors developed as part of a divergent optimization program targeting ATPase family AAA domain containing 2 (ATAD2) and cat eye syndrome chromosome region candidate 2 (CECR2) domains [1]. Structurally characterized via X-ray crystallography (PDB 6YB4), the compound exhibits a novel binding mode involving displacement of a conserved network of four water molecules rather than mimicking the canonical acetylated lysine interactions typical of conventional bromodomain inhibitors [2]. With a molecular weight of 529.41 g/mol, this compound serves as a key intermediate in the development of potent and selective epigenetic tool compounds and chemical probes .

Why C23H21BrN4O4S Cannot Be Substituted by Generic ATAD2 or CECR2 Inhibitors


Generic substitution of C23H21BrN4O4S with other ATAD2 or CECR2 inhibitors is scientifically inadvisable due to fundamental differences in binding mechanism and structural validation. Unlike conventional bromodomain inhibitors such as BAY-850 (IC50 = 166 nM against ATAD2) that rely on canonical acetylated lysine mimicry, this phenyl sulfonamide scaffold operates through an atypical water-displacement binding mode that has been structurally validated at 1.85 Å resolution [1]. Furthermore, commercially available alternatives such as GNE-886 (CECR2 IC50 = 0.016 μM) and NVS-CECR2-1 (CECR2 IC50 = 0.047 μM) lack the same sulfonamide-based architecture and have not undergone identical crystallographic characterization with ATAD2, creating significant uncertainty regarding cross-target engagement and off-target profiles in assays where precise bromodomain selectivity is critical [2]. The unique combination of a bromophenyl sulfonamide core with an ATAD2-optimized substituent pattern makes this compound non-interchangeable with any commercially cataloged bromodomain inhibitor.

Quantitative Differentiation Evidence for C23H21BrN4O4S Against Comparator Compounds


Atypical Water-Displacement Binding Mode vs. Canonical KAc Mimicry

C23H21BrN4O4S (and its phenyl sulfonamide class) exhibits an atypical binding mode to ATAD2 and CECR2 bromodomains via displacement of a normally conserved network of four water molecules, in contrast to conventional bromodomain inhibitors that mimic acetylated lysine (KAc) through conserved asparagine and tyrosine interactions [1]. This binding mechanism has been structurally validated by X-ray crystallography of the target compound bound to human ATAD2 bromodomain (PDB 6YB4) at 1.85 Å resolution with R-Value Free = 0.215 and R-Value Work = 0.190 [2]. The structural divergence from KAc-mimetic inhibitors provides a differentiated pharmacological profile not achievable with standard bromodomain inhibitor scaffolds.

Epigenetics Bromodomain inhibition Non-BET targets

Dual ATAD2 and CECR2 Bromodomain Inhibition from a Single Chemical Scaffold

The phenyl sulfonamide scaffold represented by C23H21BrN4O4S was optimized in parallel to yield inhibitors of both ATAD2 and CECR2 bromodomains from a common starting hit molecule [1]. This divergent optimization capability distinguishes the scaffold from specialized single-target inhibitors. For context, BAY-850 is an isoform-selective ATAD2 inhibitor (IC50 = 166 nM) that does not potently engage CECR2 , while GNE-886 (CECR2 IC50 = 0.016 μM) also inhibits BRD9 with IC50 = 1.6 μM, indicating a different selectivity fingerprint [2]. LC-CE-7, an allosteric covalent CECR2 inhibitor (IC50 = 462 nM, Ki = 32.5 nM), exhibits a distinct mechanism involving covalent binding to Cys494 .

Epigenetic drug discovery Chemical probe development Bromodomain selectivity

High-Resolution Crystal Structure Validation at 1.85 Å vs. Uncharacterized Commercial Alternatives

C23H21BrN4O4S (as the ligand in PDB 6YB4) has been co-crystallized with human ATAD2 bromodomain, yielding a high-resolution structure at 1.85 Å with well-defined electron density and refinement statistics (R-Value Free = 0.215; R-Value Work = 0.190) [1][2]. This level of structural validation is absent for most commercially available bromodomain inhibitor analogs. While BAY-850 is reported as a potent ATAD2 inhibitor (IC50 = 166 nM), no equivalent publicly deposited co-crystal structure with ATAD2 exists for this compound, limiting confidence in its exact binding pose . Similarly, GNE-886 and NVS-CECR2-1, despite their reported CECR2 potencies (IC50 = 0.016 μM and 0.047 μM respectively), lack publicly available high-resolution co-crystal structures with CECR2 [3].

Structural biology X-ray crystallography Ligand validation

Selectivity Implications of Atypical Binding vs. Off-Target Profiles of Comparator Inhibitors

The phenyl sulfonamide scaffold of C23H21BrN4O4S was optimized as part of a series that ultimately yielded (R)-55 (GSK232), a CECR2 inhibitor reported to exhibit >500-fold selectivity for CECR2 over BET family bromodomains [1]. This contrasts with comparator inhibitors: GNE-886, while potent against CECR2 (IC50 = 0.016 μM), also inhibits BRD9 with IC50 = 1.6 μM (100-fold window) [2]; NVS-CECR2-1 (CECR2 IC50 = 0.047 μM) demonstrates no cross-reactivity in a panel of 48 bromodomains but exhibits robust cellular activity via FRAP assay ; LC-CE-7 (CECR2 IC50 = 462 nM) shows minimal inhibition of other BRD family members but displays anti-proliferative activity against MDA-MB-231 cells with IC50 = 9.04 μM .

Selectivity profiling Off-target risk Chemical probe quality

Chemical Accessibility and Scaffold Versatility vs. Specialized Comparator Structures

The phenyl sulfonamide core of C23H21BrN4O4S offers distinct synthetic accessibility advantages compared to more complex comparator structures. The compound (C23H21BrN4O4S, MW = 529.41 g/mol) contains a bromophenyl sulfonamide moiety with a 3-methylpyrrolidine sulfonyl group and an imidazolidine-acetamide extension [1]. In contrast, BAY-850 (C38H44ClN5O3, MW = 654.24 g/mol) is a significantly larger and more lipophilic molecule ; GNE-886 (C28H30N6O3, MW = 498.58 g/mol) incorporates a distinct triazole-containing architecture [2]; GSK232 (C21H27ClN6O3S, MW = 479.00 g/mol) represents the fully optimized CECR2-selective endpoint with a chloro-substituted phenyl sulfonamide core .

Medicinal chemistry Scaffold optimization SAR development

Optimal Research Applications for C23H21BrN4O4S Based on Validated Evidence


Structure-Guided Optimization of ATAD2-Targeted Chemical Probes

Researchers developing ATAD2-targeted chemical probes should prioritize C23H21BrN4O4S due to the availability of its high-resolution co-crystal structure with human ATAD2 bromodomain at 1.85 Å resolution (PDB 6YB4) [1]. This structural data provides atomic-level detail of the atypical water-displacement binding mode, enabling rational structure-based design that is not possible with structurally uncharacterized ATAD2 inhibitors such as BAY-850. The validated binding pose supports accurate molecular docking studies and fragment-growing strategies for improving potency and selectivity. Procurement of this compound, with its documented crystallographic binding mode and refinement statistics (R-free 0.215, R-work 0.190), ensures that medicinal chemistry efforts are grounded in experimentally confirmed ligand-target interactions [2].

Divergent Optimization Campaigns Targeting Both ATAD2 and CECR2 Bromodomains

Laboratories conducting parallel optimization programs against both ATAD2 and CECR2 bromodomains benefit from the phenyl sulfonamide scaffold represented by C23H21BrN4O4S, which has been validated for divergent optimization toward both targets [1]. This scaffold yielded optimized ATAD2 binders and ultimately produced (R)-55 (GSK232), a CECR2 inhibitor with >500-fold selectivity over BET family bromodomains [2]. In contrast to single-target inhibitors such as BAY-850 (ATAD2-selective only) or LC-CE-7 (covalent CECR2 inhibitor with IC50 = 462 nM), this scaffold offers a common chemical starting point for dual-target exploration, reducing the synthetic burden associated with maintaining multiple distinct chemical series .

Selectivity Profiling of Non-BET Bromodomain Chemical Tools

Investigators requiring bromodomain inhibitors with well-characterized selectivity profiles should consider C23H21BrN4O4S and its optimized derivatives for selectivity panel studies. The phenyl sulfonamide series from which this compound derives was specifically optimized for non-BET bromodomain engagement and ultimately produced GSK232, which demonstrates >500-fold selectivity for CECR2 over BET family members [1]. This selectivity benchmark exceeds that of GNE-886, which exhibits only a 100-fold window between CECR2 (IC50 = 0.016 μM) and BRD9 (IC50 = 1.6 μM) [2]. While NVS-CECR2-1 shows clean panel selectivity (no cross-reactivity in 48 bromodomains), its distinct binding mechanism and lack of published ATAD2 engagement limit its utility for comparative selectivity studies across both ATAD2 and CECR2 targets .

Synthetic Intermediate for Bromophenyl Sulfonamide-Derived Chemical Libraries

C23H21BrN4O4S serves as a valuable synthetic intermediate for constructing focused libraries of bromophenyl sulfonamide-based bromodomain inhibitors. The compound's molecular weight of 529.41 g/mol positions it as an intermediate-complexity scaffold that is more synthetically accessible than BAY-850 (MW = 654.24 g/mol, C38H44ClN5O3) yet retains the key bromophenyl sulfonamide pharmacophore essential for the atypical water-displacement binding mode [1][2]. The bromine substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enabling rapid diversification, while the sulfonamide and imidazolidine moieties offer additional vectors for parallel SAR exploration . This chemical accessibility makes the compound suitable for high-throughput chemistry campaigns aimed at expanding non-BET bromodomain inhibitor chemical space.

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